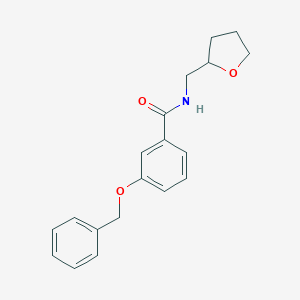
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a benzyloxy group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions.
Introduction of the oxolan-2-ylmethyl group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Formation of the benzamide core: The final step involves the reaction of the benzyloxy and oxolan-2-ylmethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The benzamide core can be reduced to form a corresponding amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-methylbenzamide: Similar structure but lacks the oxolan-2-ylmethyl group.
N-[(oxolan-2-yl)methyl]benzamide: Similar structure but lacks the benzyloxy group.
3-(benzyloxy)benzamide: Similar structure but lacks the oxolan-2-ylmethyl group.
Uniqueness
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to the presence of both the benzyloxy and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H21NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,20,21) |
InChI Key |
BOEXKUDZKCOTDT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B269223.png)
![N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269224.png)
![2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269227.png)
![N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B269234.png)
![2-chloro-N-cyclohexyl-5-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269235.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B269238.png)
![2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269239.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269244.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B269246.png)
![4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269247.png)
![4-isobutoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269253.png)
![4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide](/img/structure/B269254.png)
![2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B269259.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B269260.png)
